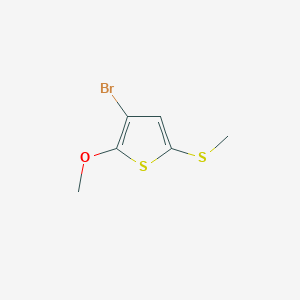
2-Methoxy-5-methylthio-3-bromothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-methylthio-3-bromothiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of methoxy, methylthio, and bromo substituents on the thiophene ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methylthio-3-bromothiophene typically involves the bromination of 2-methoxy-5-methylthiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methylthio-3-bromothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution: Formation of 2-methoxy-5-methylthio-3-substituted thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-brominated thiophenes or reduced thiophene derivatives.
Scientific Research Applications
2-Methoxy-5-methylthio-3-bromothiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylthio-3-bromothiophene depends on the specific application and the target molecule. In biological systems, it may interact with cellular proteins or enzymes, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the thiophene ring can facilitate interactions with biological targets through halogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-bromothiophene: Lacks the methylthio group, which may affect its reactivity and biological activity.
2-Methoxy-5-methylthiophene: Lacks the bromine atom, which may reduce its ability to undergo substitution reactions.
3-Bromo-2-methylthiophene: Lacks the methoxy group, which may influence its solubility and chemical properties.
Uniqueness
2-Methoxy-5-methylthio-3-bromothiophene is unique due to the presence of all three substituents (methoxy, methylthio, and bromo) on the thiophene ring. This combination of substituents imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88234-93-9 |
|---|---|
Molecular Formula |
C6H7BrOS2 |
Molecular Weight |
239.2 g/mol |
IUPAC Name |
3-bromo-2-methoxy-5-methylsulfanylthiophene |
InChI |
InChI=1S/C6H7BrOS2/c1-8-6-4(7)3-5(9-2)10-6/h3H,1-2H3 |
InChI Key |
FOJLLSPMVQPDJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(S1)SC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione](/img/structure/B14406369.png)
![7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14406379.png)
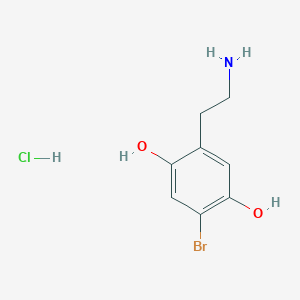
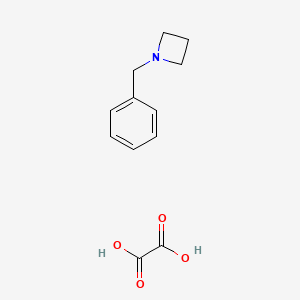
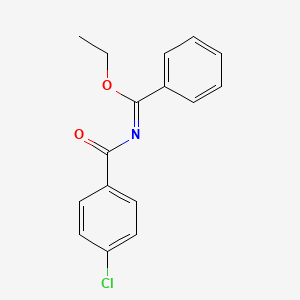
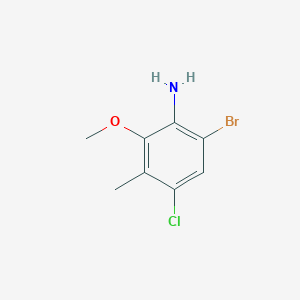
phosphanium bromide](/img/structure/B14406416.png)

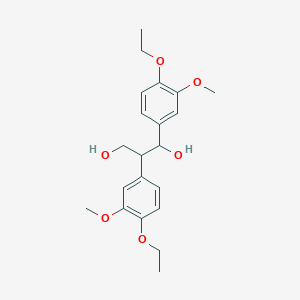
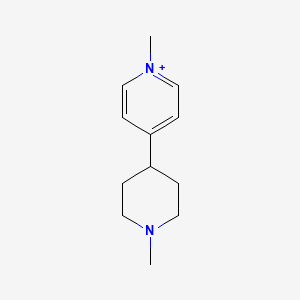
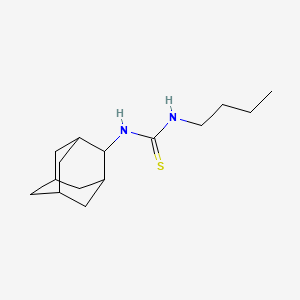
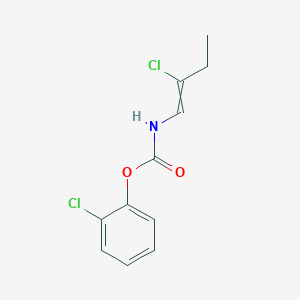
![1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14406444.png)
![[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene](/img/structure/B14406451.png)
